N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
CAS No.: 941988-03-0
Cat. No.: VC5446309
Molecular Formula: C17H14BrClN2O3S2
Molecular Weight: 473.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941988-03-0 |
|---|---|
| Molecular Formula | C17H14BrClN2O3S2 |
| Molecular Weight | 473.78 |
| IUPAC Name | N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide |
| Standard InChI | InChI=1S/C17H14BrClN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) |
| Standard InChI Key | YEHBRVLIUMXJHK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three primary components:
-
A 4-bromobenzo[d]thiazole moiety, characterized by a fused benzene and thiazole ring with a bromine atom at the 4-position.
-
A butanamide linker connecting the thiazole nitrogen to a sulfonyl group.
-
A 4-chlorophenylsulfonyl group, providing electrophilic character and steric bulk .
The presence of halogens (bromine and chlorine) enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group offers hydrogen-bonding capabilities for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄BrClN₂O₃S₂ | |
| Molecular Weight | 473.78 g/mol | |
| IUPAC Name | N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide | |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Synthetic Pathways
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | H₂SO₄, 120°C, 6 hr | Cyclization to benzo[d]thiazole |
| 2 | Br₂, FeBr₃, DCM, 0°C → RT | Bromination at C4 |
| 3 | 4-ClC₆H₄SO₂Cl, Et₃N, THF, 0°C | Sulfonyl chloride activation |
| 4 | HATU, DIPEA, DMF, RT | Amide bond formation |
Biological Activity and Mechanisms
Anticipated Pharmacological Profiles
Though direct studies are absent, structural analogs highlight two potential avenues:
-
Antimicrobial Activity: Brominated thiazoles disrupt bacterial cell membranes via hydrophobic interactions, while sulfonyl groups inhibit enzymes like dihydrofolate reductase.
-
Anticancer Potential: The chloroaryl sulfonyl moiety may intercalate DNA or inhibit tyrosine kinases, as seen in kinase inhibitors like imatinib.
Structure-Activity Relationships (SAR)
-
Bromine Substitution: Enhances binding to hydrophobic pockets in target proteins.
-
Sulfonyl Group: Stabilizes interactions with polar residues (e.g., lysine or arginine).
-
Chlorophenyl Ring: Contributes to π-π stacking with aromatic amino acids.
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Streamlining steps to improve yield and scalability.
-
In Vitro Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli).
-
Computational Modeling: Docking studies to predict targets (e.g., EGFR, Topoisomerase II).
Clinical Translation Challenges
-
Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation due to aryl halides.
-
Toxicity Profiling: Assessing hepatotoxicity risks from persistent sulfonyl metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume